Dodecylhexadecyltrimonium chloride

LogP Hydrophobicity Hair substantivity

Dodecylhexadecyltrimonium chloride (CAS 103807-18-7), also known by trade names Quartamin 280GP and Tetrasal, is an asymmetric dialkyl quaternary ammonium cationic surfactant with the molecular formula C₃₁H₆₆ClN and a molecular weight of 488.3 g/mol. Structurally, it features one linear dodecyl (C12) chain and one linear hexadecyl (C16) chain attached to a trimethylammonium headgroup with a chloride counterion.

Molecular Formula C31H66ClN
Molecular Weight 488.3 g/mol
CAS No. 103807-18-7
Cat. No. B035405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecylhexadecyltrimonium chloride
CAS103807-18-7
SynonymsDODECYLHEXADECYLTRIMONIUM CHLORIDE
Molecular FormulaC31H66ClN
Molecular Weight488.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(CCCCCCCCCCCC)C[N+](C)(C)C.[Cl-]
InChIInChI=1S/C31H66N.ClH/c1-6-8-10-12-14-16-18-19-21-23-25-27-29-31(30-32(3,4)5)28-26-24-22-20-17-15-13-11-9-7-2;/h31H,6-30H2,1-5H3;1H/q+1;/p-1
InChIKeyCYZIPMMNONORGD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dodecylhexadecyltrimonium Chloride (CAS 103807-18-7): Physicochemical Baseline and Regulatory Status for Procurement Decisions


Dodecylhexadecyltrimonium chloride (CAS 103807-18-7), also known by trade names Quartamin 280GP and Tetrasal, is an asymmetric dialkyl quaternary ammonium cationic surfactant with the molecular formula C₃₁H₆₆ClN and a molecular weight of 488.3 g/mol [1]. Structurally, it features one linear dodecyl (C12) chain and one linear hexadecyl (C16) chain attached to a trimethylammonium headgroup with a chloride counterion . This asymmetric dialkyl architecture distinguishes it from both monoalkyl trimonium chlorides (e.g., cetrimonium chloride, behentrimonium chloride) and symmetric dialkyl quats (e.g., distearyldimonium chloride, dicetyl dimonium chloride) . The compound is recognized as a cosmetic ingredient with antistatic, hair conditioning, cleansing, and emulsifying functions, and has been evaluated as safe by the Cosmetic Ingredient Review (CIR) Expert Panel when formulated to be non-irritating [2].

Why Monoalkyl or Symmetric Dialkyl Quaternary Ammonium Chlorides Cannot Simply Replace Dodecylhexadecyltrimonium Chloride in Formulations


Although the quaternary ammonium surfactant market offers numerous monoalkyl (e.g., cetrimonium chloride, behentrimonium chloride) and symmetric dialkyl (e.g., distearyldimonium chloride) alternatives, the asymmetric dialkyl architecture of dodecylhexadecyltrimonium chloride produces a fundamentally different set of physicochemical and performance properties that preclude simple generic substitution . Its mixed C12/C16 chain topology yields a LogP of 7.715, substantially higher than monoalkyl counterparts such as cetrimonium chloride (LogP ≈ 3.08–3.23) or dodecyltrimethylammonium chloride (LogP ≈ 1.22–1.62), translating into greater hydrophobicity and enhanced substantivity to negatively charged substrates such as hair keratin and textile fibers . Furthermore, patent evidence explicitly demonstrates that asymmetric dialkyl quaternary ammonium salts deliver a measurably improved balance between ease-of-rinse feel and wet conditioning benefits compared to both monoalkyl quats (e.g., behenyl trimethyl ammonium salts) and symmetric dialkyl quats (e.g., distearyl dimethyl ammonium salts) [1]. These structural and performance distinctions mean that a formulation optimized for dodecylhexadecyltrimonium chloride cannot achieve equivalent sensory, conditioning, and processability outcomes by simple molar replacement with a monoalkyl or symmetric dialkyl analog.

Quantitative Comparative Evidence for Dodecylhexadecyltrimonium Chloride Versus Closest Structural Analogs


LogP as a Quantifiable Measure of Hydrophobicity and Predicted Hair Substantivity: Dodecylhexadecyltrimonium Chloride vs. Cetrimonium Chloride and Dodecyltrimethylammonium Chloride

Dodecylhexadecyltrimonium chloride exhibits a computed octanol-water partition coefficient (LogP) of 7.715 . This is approximately 2.4-fold higher than cetrimonium chloride (CTAC, C₁₆ monoalkyl; LogP ≈ 3.08–3.23) [1] and approximately 4.8-fold higher than dodecyltrimethylammonium chloride (DTAC, C₁₂ monoalkyl; LogP ≈ 1.22–1.62) . Higher LogP values correlate with greater lipophilicity and enhanced adsorption onto hydrophobic substrates such as hair keratin, which is a primary determinant of conditioning efficacy and deposition longevity.

LogP Hydrophobicity Hair substantivity Cationic surfactant Partition coefficient

Asymmetric Dialkyl Architecture and Ease-of-Rinse Performance: Class-Level Patent Evidence Against Monoalkyl and Symmetric Dialkyl Quaternary Ammonium Salts

US Patent US20070298004A1 (Procter & Gamble) explicitly discloses that asymmetric dialkyl quaternized ammonium salt cationic surfactants—the structural class to which dodecylhexadecyltrimonium chloride belongs—provide improved ease-to-rinse feel compared to both monoalkyl quaternized ammonium salts (e.g., behenyl trimethyl ammonium salts) and symmetric dialkyl quaternized ammonium cationic surfactants (e.g., distearyl dimethyl ammonium salts), while still maintaining balanced wet conditioning benefits such as slippery feel [1]. The patent further specifies that these asymmetric dialkyl surfactants form a loose gel matrix sufficient for wet conditioning while enabling easier rinse-off, a property not achievable with monoalkyl or symmetric dialkyl counterparts [1]. Non-limiting preferred examples include stearyl ethylhexyl dimonium methosulfate (Arquad HTL8-MS), establishing the broader class principle that mixed alkyl chain asymmetry is the structural driver of this performance differentiation [1].

Asymmetric dialkyl quaternary ammonium Ease-to-rinse Wet conditioning Hair care formulation Gel matrix

Dialkyl Quaternary Ammonium Salt Substantivity to Hair Keratin: Anionic Tracer Dye Evidence Comparing Dialkyl vs. Monoalkyl Quaternary Conditioners

In a controlled study reported in the reference text 'Conditioning Agents for Hair and Skin,' blond hair tresses were treated with test quaternary compounds, rinsed, dried, and immersed in an anionic tracer dye. Tresses treated with dialkyl quaternary salts displayed greater color development, suggesting greater cationic substantivity, than tresses treated with monoalkyl or ethoxylated quaternaries [1]. Solvent extraction of quaternary salts from treated hair tresses corroborated this finding, and detangling properties of quaternary ammonium salts were also found to be directly proportional to the number and carbon chain length of the fatty moieties [1]. As an asymmetric dialkyl quaternary ammonium compound bearing both C12 and C16 chains, dodecylhexadecyltrimonium chloride is predicted by class behavior to exhibit enhanced deposition and substantivity relative to monoalkyl alternatives.

Cationic substantivity Hair conditioning Dialkyl quaternary ammonium Anionic tracer dye Deposition

Molecular Weight and Molar Efficiency: Dodecylhexadecyltrimonium Chloride vs. Cetrimonium Chloride and Dodecyltrimethylammonium Chloride

Dodecylhexadecyltrimonium chloride has a molecular weight of 488.3 g/mol [1], which is 1.53× greater than cetrimonium chloride (CTAC, MW 320.0 g/mol) and 1.85× greater than dodecyltrimethylammonium chloride (DTAC, MW 263.9 g/mol) . On an equal-weight basis, a formulation containing 1.0 wt% dodecylhexadecyltrimonium chloride delivers 2.05 mmol of cationic surfactant per 100 g, whereas 1.0 wt% CTAC delivers 3.13 mmol—a 52% higher molar loading for CTAC. Conversely, to achieve equivalent molar deposition of cationic charge, a formulator would require approximately 1.53 g of dodecylhexadecyltrimonium chloride for every 1.0 g of CTAC. This molar efficiency differential must be incorporated into cost-in-use analyses when evaluating procurement decisions, particularly given that the higher per-molecule hydrophobicity (LogP 7.715 vs. ~3.1) may offset the molar disadvantage through enhanced deposition efficiency.

Molecular weight Molar efficiency Active content Quaternary ammonium chloride Formulation cost-in-use

Regulatory Precedent and Safe Use Concentration: CIR Safety Determination for Dodecylhexadecyltrimonium Chloride vs. Broader Trimonium Class

The Cosmetic Ingredient Review (CIR) Expert Panel evaluated dodecylhexadecyltrimonium chloride as part of the broader 'Trimoniums' safety assessment published in the International Journal of Toxicology (2012, Vol. 31, Suppl. 3, pp. 296–341) and concluded that this ingredient is safe in the present practices of use and concentration when formulated to be non-irritating [1]. The compound is listed in the Chinese Inventory of Existing Cosmetic Ingredients (2021 Edition, Serial No. 06060) with defined functions as antistatic agent, hair conditioning agent, cleansing agent, and emulsifier [2]. A 2023 updated CIR final report reaffirmed this safety determination [3]. This established regulatory dossier provides procurement decision-makers with a risk-mitigated selection compared to less well-characterized or unevaluated asymmetric dialkyl quaternary ammonium alternatives that may lack comparable safety documentation.

CIR safety assessment Cosmetic ingredient Regulatory compliance Use concentration Trimonium

High-Value Application Scenarios for Dodecylhexadecyltrimonium Chloride Supported by Quantitative Differentiation Evidence


Premium Rinse-Off Hair Conditioners Requiring Balanced Ease-of-Rinse and Wet Conditioning

Formulators developing premium rinse-off hair conditioners face a persistent trade-off: monoalkyl quats like behentrimonium chloride deliver strong conditioning but can leave a heavy, difficult-to-rinse residue, while symmetric dialkyl quats may compromise wet slip. As established in US Patent US20070298004A1, asymmetric dialkyl quaternized ammonium salts—the structural class of dodecylhexadecyltrimonium chloride—provide an improved ease-to-rinse feel while maintaining balanced wet conditioning benefits at inclusion levels of 0.1–10 wt% . This compound is therefore optimally positioned for 'lightweight conditioning' product segments where consumer-perceived clean rinse is a primary purchase driver.

High-Substantivity Hair Treatment Products Targeting Damaged or Chemically Treated Hair

The elevated LogP (7.715) and dialkyl architecture of dodecylhexadecyltrimonium chloride predict enhanced adsorption onto negatively charged, damaged hair cuticle surfaces compared to monoalkyl alternatives . The anionic tracer dye evidence demonstrating greater color development (substantivity) for dialkyl quats over monoalkyl quaternaries [1] supports its use in deep-conditioning masks, leave-in treatments, and bond-repair formulations where prolonged deposition and multiple-wash durability are required. The higher molecular weight (488.3 g/mol) further contributes to film-forming persistence on the fiber surface [2].

Textile Softening and Antistatic Finishing Where Asymmetric Alkyl Chain Architecture Provides Differentiated Hand-Feel

Beyond personal care, dodecylhexadecyltrimonium chloride (sold under trade name Quartamin 280GP) is applied as a leveling agent in cationic dyeing, an antistatic agent, and a softening agent in textile, fiber, and leather processing . The asymmetric C12/C16 architecture is expected to produce a differentiated fabric hand-feel compared to symmetric dialkyl quaternary ammonium softeners, which can sometimes yield an excessively oily or heavy tactile impression. The CIR safety determination and established industrial use precedent reduce regulatory risk in textile auxiliaries intended for skin-contact applications [1].

Formulation Development Where Molar Efficiency and Cost-in-Use Modeling Are Procurement Decision Drivers

Procurement professionals comparing dodecylhexadecyltrimonium chloride against cetrimonium chloride (CTAC) must incorporate molar efficiency into cost-in-use models: 1.0 g of the target compound provides 2.05 mmol of cationic surfactant vs. 3.13 mmol from 1.0 g of CTAC . However, when the enhanced per-molecule LogP-driven substantivity and patent-documented rinse-profile advantages are factored into the performance equation, the effective cost-per-conditioning-benefit may favor the asymmetric dialkyl compound at lower absolute inclusion levels, offsetting the molar disparity [1]. This scenario demands application-specific benchmarking rather than simple per-kilogram price comparison.

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